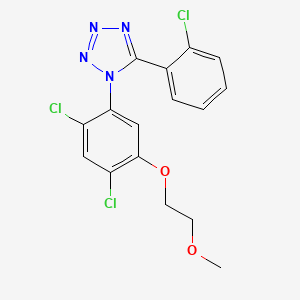

2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether is an intriguing compound in the world of synthetic chemistry. It features a complex structure comprising multiple functional groups including chloro, phenyl, and tetraazol components. This combination endows the compound with significant versatility and utility in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process. Typically, the synthesis begins with the preparation of the core phenoxy structure, which is then chlorinated under controlled conditions to introduce the chloro groups at specific positions. Subsequently, the tetraazol ring is constructed via cyclization reactions involving precursors such as hydrazines and nitriles.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using batch or continuous flow processes. Reaction conditions, such as temperature, solvent selection, and catalysis, are meticulously optimized to ensure high yield and purity of the final product. Typically, halogenation reactions and cyclization steps are conducted under an inert atmosphere to prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether can undergo a variety of reactions including:

Oxidation: : It can be oxidized under certain conditions, possibly altering the chlorinated positions or the tetraazol ring.

Reduction: : Selective reduction can target specific chlorinated sites or the phenyl groups.

Substitution: : It can participate in nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation agents like potassium permanganate or chromium trioxide.

Reduction agents such as lithium aluminum hydride or sodium borohydride.

Nucleophiles including amines, thiols, or alkoxides.

Major Products Formed

Oxidation may yield compounds with altered aromatic systems.

Reduction could result in dechlorinated derivatives.

Substitution reactions can lead to a variety of substituted phenyl or tetraazol derivatives depending on the incoming nucleophile.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural features that allow for interaction with biological targets.

Antimicrobial Activity:

Studies have indicated that derivatives of tetraazole compounds exhibit antimicrobial properties. The presence of chlorine atoms and the tetraazole ring may enhance the activity against various pathogens .

Anticancer Properties:

Research has suggested that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The unique structure of this compound may contribute to its effectiveness as an anticancer agent.

Agricultural Chemistry

This compound could serve as a novel pesticide or herbicide due to its ability to disrupt biological processes in pests or weeds.

Insecticidal Activity:

Compounds with similar structures have been investigated for their insecticidal properties against agricultural pests. The chlorinated phenyl groups may enhance toxicity by interfering with insect neural pathways .

Herbicidal Properties:

The ability of the compound to inhibit specific enzymes in plants makes it a candidate for herbicide development, targeting unwanted vegetation while minimizing harm to crops .

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetraazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment .

Case Study 2: Pesticidal Development

Research into the insecticidal effects of chlorinated phenyl compounds revealed promising results against common agricultural pests such as aphids and beetles. The compound's efficacy was assessed through field trials, showing a substantial reduction in pest populations compared to untreated controls .

Wirkmechanismus

The compound's mechanism of action varies depending on its application. In biochemical contexts, it may interact with specific molecular targets such as proteins or nucleic acids, altering their function or structure. The precise pathways often involve the formation of stable complexes with these targets or initiating changes in their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds like 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)thiazol-1-yl)phenoxy)ethyl methyl ether and 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)pyrazol-1-yl)phenoxy)ethyl methyl ether have structural similarities but differ in their heterocyclic rings.

Uniqueness

The presence of a tetraazol ring in 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether offers distinct chemical properties, particularly in terms of stability and reactivity, which makes it stand out compared to other analogs.

This compound is a testament to the marvels of synthetic chemistry, offering vast potential across various scientific disciplines. Its multifaceted nature and versatile reactions continue to make it a subject of keen research interest.

Biologische Aktivität

The compound 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether (CAS No. 338961-63-0) is a complex organic molecule with potential biological applications. Its intricate structure suggests a variety of mechanisms through which it may exert biological activity, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H13Cl3N4O2, indicating the presence of multiple halogen atoms and a tetrazole ring which are often associated with significant biological activity. The structural complexity can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 383.66 g/mol |

| CAS Number | 338961-63-0 |

| Synonyms | 5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-1,2,3,4-tetrazole |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains. The presence of halogen atoms is often linked to enhanced antibacterial properties due to their ability to disrupt microbial membranes and interfere with metabolic processes.

- Antitumor Activity : Research has indicated that compounds containing tetrazole rings exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds or derivatives:

- Antibacterial Activity : A study found that tetrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Cytotoxicity Studies : Research on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Cytotoxicity | IC50 < 10 µM | |

| Enzyme Inhibition | PLA2G15 inhibition |

Table 2: Structure-Activity Relationship (SAR)

| Compound Feature | Effect on Activity |

|---|---|

| Presence of Chlorine | Enhances antibacterial activity |

| Tetrazole Ring | Critical for cytotoxicity |

| Ether Functional Group | Modulates solubility and bioavailability |

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N4O2/c1-24-6-7-25-15-9-14(12(18)8-13(15)19)23-16(20-21-22-23)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOXWFXMWIAERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.